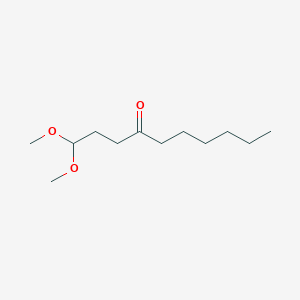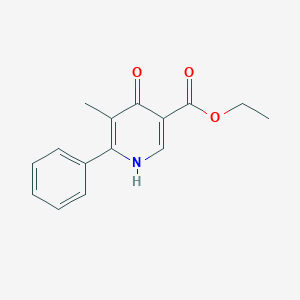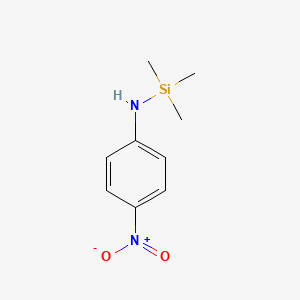
1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine: is an organosilicon compound characterized by the presence of a silicon-nitrogen bond. This compound is notable for its unique structural features, which include a trimethylsilyl group and a nitrophenyl group attached to the silicon atom. The presence of these groups imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine typically involves the reaction of trimethylchlorosilane with 4-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-nitroaniline attacks the silicon atom of trimethylchlorosilane, resulting in the formation of the desired silanamine compound.
Reaction Conditions:
Reagents: Trimethylchlorosilane, 4-nitroaniline, triethylamine
Solvent: Anhydrous toluene or dichloromethane
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of silanols and other by-products.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as halides, alcohols, or amines
Hydrolysis: Water, aqueous acids or bases
Major Products Formed
Reduction: 1,1,1-Trimethyl-N-(4-aminophenyl)silanamine
Substitution: Various substituted silanamines depending on the nucleophile used
Hydrolysis: Silanols and other silicon-containing by-products
科学的研究の応用
1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine involves its interaction with various molecular targets and pathways. The compound’s silicon-nitrogen bond and nitrophenyl group play crucial roles in its reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Hexamethyldisilazane (HMDS): Used as a silylating agent in organic synthesis.
Dimethyldichlorosilane (DDS): Utilized in the production of silicone polymers.
Polydimethylsiloxanes (PDMS): Commonly used in the manufacture of silicone-based products.
Uniqueness
1,1,1-Trimethyl-N-(4-nitrophenyl)silanamine is unique due to the presence of both a trimethylsilyl group and a nitrophenyl group, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific interactions with biological molecules or other specialized chemical processes.
特性
CAS番号 |
63911-89-7 |
|---|---|
分子式 |
C9H14N2O2Si |
分子量 |
210.30 g/mol |
IUPAC名 |
4-nitro-N-trimethylsilylaniline |
InChI |
InChI=1S/C9H14N2O2Si/c1-14(2,3)10-8-4-6-9(7-5-8)11(12)13/h4-7,10H,1-3H3 |
InChIキー |
QTRQSDRMHDKCEO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)NC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
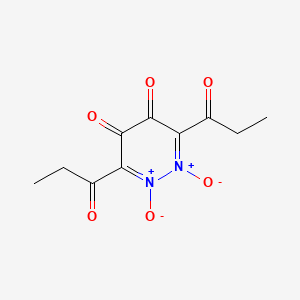
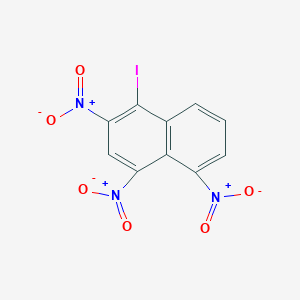
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)
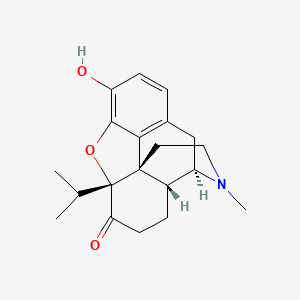
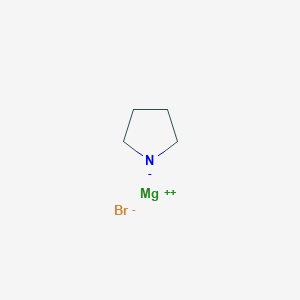
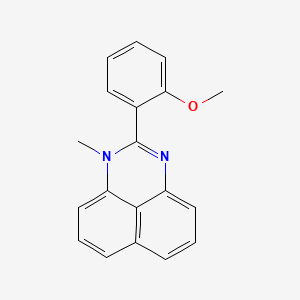
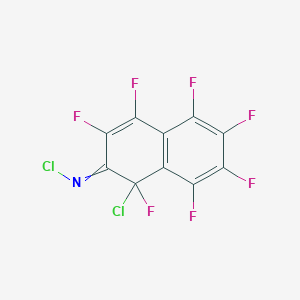
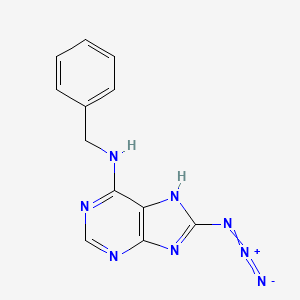
![1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide](/img/structure/B14494177.png)

